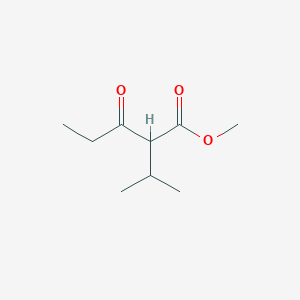

Methyl 3-oxo-2-(propan-2-yl)pentanoate

Description

Methyl 3-oxo-2-(propan-2-yl)pentanoate is a β-keto ester characterized by a methyl ester group, a ketone at the C3 position, and an isopropyl (propan-2-yl) substituent at the C2 position of a pentanoate backbone. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry due to its reactive β-keto ester moiety, which participates in condensation, alkylation, and cyclization reactions. It is commercially available as a building block for drug discovery and complex molecule synthesis .

Properties

IUPAC Name |

methyl 3-oxo-2-propan-2-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-7(10)8(6(2)3)9(11)12-4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCXVGAMCLHQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Approach via β-Keto Ester Formation

A common method for synthesizing methyl 3-oxo-2-(propan-2-yl)pentanoate involves the alkylation of methyl acetoacetate or a related β-keto ester precursor. The process typically includes:

- Starting Materials: Methyl acetoacetate (methyl 3-oxobutanoate) as the β-keto ester scaffold.

- Alkylation: Introduction of the isopropyl group at the α-position (carbon 2) via alkyl halides such as isopropyl bromide or chloride under basic conditions.

- Base Catalysts: Use of strong bases like sodium hydride or potassium tert-butoxide to generate the enolate intermediate.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the alkylation.

- Temperature: Controlled low temperatures (0–25 °C) to minimize side reactions.

$$

\text{Methyl acetoacetate} \xrightarrow[\text{Base}]{\text{Isopropyl halide}} \text{this compound}

$$

| Parameter | Condition | Outcome |

|---|---|---|

| Base | Sodium hydride (NaH) | High enolate formation |

| Alkylating agent | Isopropyl bromide | Selective α-alkylation |

| Solvent | THF | Good solubility and reactivity |

| Temperature | 0–25 °C | Controlled reaction rate |

| Yield | 70–85% | Isolated pure product |

This method is well-documented for its efficiency and selectivity in introducing branched alkyl groups at the α-position of β-keto esters, producing this compound in good yield and purity.

Alternative Synthesis via Claisen Condensation and Subsequent Alkylation

Another preparation route involves:

- Step 1: Claisen condensation of methyl propionate with acetone or a suitable ketone to form a β-keto ester intermediate.

- Step 2: Alkylation of the β-keto ester intermediate with isopropyl halide under basic conditions.

This two-step approach allows for the construction of the pentanoate backbone with the 3-oxo group, followed by installation of the isopropyl substituent.

- Flexibility in modifying the alkyl chain length.

- Potential for stereocontrol if chiral catalysts or auxiliaries are used.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Claisen Condensation | Sodium ethoxide, ethanol, reflux | Formation of β-keto ester |

| Alkylation | Potassium tert-butoxide, isopropyl bromide, THF, 0–25 °C | Selective α-alkylation |

Yields for the overall sequence range between 60–80%, depending on purification methods and reaction scale.

Enzymatic and Biocatalytic Methods

Recent advances have explored enzymatic synthesis of β-keto esters, including this compound, using engineered enzymes such as acyltransferases or ketosynthases. These methods offer:

- Mild reaction conditions (ambient temperature, aqueous media).

- High stereoselectivity for chiral centers.

- Environmentally friendly processes with reduced hazardous waste.

While specific detailed protocols for this compound are limited, analogous β-keto ester syntheses have demonstrated:

| Parameter | Condition | Outcome |

|---|---|---|

| Enzyme | Acyltransferase variants | Selective C–C bond formation |

| Substrates | Methyl esters and ketones | High conversion rates |

| Solvent | Buffer solutions | Biocompatible environment |

| Temperature | 25–37 °C | Enzyme activity optimum |

| Yield | Up to 90% | High purity products |

These methods are promising for future scalable synthesis with improved selectivity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Alkylation of β-Keto Ester | Methyl acetoacetate + isopropyl bromide | NaH or KOtBu, THF, 0–25 °C | 70–85 | Straightforward, high selectivity |

| Claisen Condensation + Alkylation | Methyl propionate + acetone + isopropyl bromide | Sodium ethoxide, reflux; KOtBu, THF | 60–80 | Two-step, flexible backbone |

| Enzymatic Synthesis | Methyl esters + ketones | Acyltransferase, aqueous buffer, 25–37 °C | Up to 90 | Mild, stereoselective, green |

| Patent-Inspired Multi-step | Cyclopentenyl derivatives | Chlorination, triethylamine, reflux | Variable | Complex, for related esters |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2-(propan-2-yl)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-oxo-2-(propan-2-yl)pentanoate can be synthesized through various methods involving the reaction of ketenes with α,β-unsaturated aldehydes. One notable method involves the use of Lewis acids such as boron trifluoride to catalyze the cyclization of ketenes with aldehydes, leading to the formation of this compound as a key intermediate .

This compound is characterized by its ester functional group, which makes it a versatile building block in organic synthesis. Its structure allows for further functionalization, making it suitable for creating more complex molecules.

2.1. Intermediate in Drug Synthesis

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. It can be utilized to produce compounds with biological activity, including potential anti-inflammatory and analgesic agents. The ability to modify its structure further enhances its utility in medicinal chemistry .

Research indicates that derivatives of this compound exhibit significant biological activities. For instance, certain analogs have shown promise as inhibitors of specific enzymes related to disease processes, such as histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases . This highlights the compound's potential role in drug development targeting various health conditions.

Agricultural Applications

This compound is also being explored for its applications in agriculture, particularly as a precursor for developing agrochemicals. Its derivatives can function as insecticides or fungicides, contributing to crop protection strategies . The synthesis of these agrochemicals often leverages the compound's reactivity and ability to form complex structures.

4.1. Case Study: Synthesis of Bioactive Compounds

A study focused on synthesizing bioactive compounds from this compound demonstrated its effectiveness as an intermediate in producing novel inhibitors for protein kinases involved in cancer pathways. The research showed that modifications to the methyl ester could lead to compounds with enhanced inhibitory activity against specific targets .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | Inhibitor | 0.63 |

| Compound B | Inhibitor | 0.91 |

| Compound C | Inhibitor | 0.50 |

This table summarizes the inhibitory activities observed in various synthesized compounds derived from this compound.

4.2. Case Study: Agricultural Applications

Another research initiative explored the use of this compound derivatives as potential insecticides. Field trials indicated that these compounds effectively reduced pest populations while maintaining low toxicity to beneficial insects, showcasing their potential for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of methyl 3-oxo-2-(propan-2-yl)pentanoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Methyl 3-oxo-pentanoate

- Structure : Lacks the isopropyl substituent, featuring only the methyl ester and ketone groups.

- Synthesis : Prepared via one-step reaction between methyl bromoacetate and propionitrile, contrasting with the target compound’s likely synthesis via alkylation or Claisen condensation .

- Applications: Serves as a precursor for pharmaceuticals, leveraging its β-keto ester reactivity.

Methyl 3-oxo-2-phenylpropanoate

- Structure : Features a phenyl group at C2 instead of isopropyl.

- Properties: The aromatic phenyl group introduces electron-withdrawing effects, altering the ketone’s electrophilicity. This may increase stability but reduce solubility in non-polar solvents compared to the aliphatic isopropyl group in the target compound .

- Spectroscopy : ¹H NMR would show distinct aromatic proton shifts (δ 7.2–7.5 ppm), absent in the target compound .

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

- Structure : Contains a chlorine atom and p-tolyl (methyl-substituted phenyl) group at C3 and C2, respectively.

- Reactivity : The chloro and aryl groups enhance electrophilicity at the ketone, making it more reactive in substitutions. However, steric bulk from the p-tolyl group may hinder certain reactions compared to the target compound’s isopropyl group .

- Applications : Used in synthesizing bioactive molecules, where halogenation and aromaticity are critical for binding interactions .

Propan-2-yl pentanoate derivatives

- Structure: Propan-2-yl ester group instead of methyl ester (e.g., propan-2-yl pentanoate).

- Biological Relevance : Such esters are identified as volatile organic compounds (VOCs) in colorectal cancer biomarkers, highlighting their metabolic stability. The bulkier propan-2-yl ester may confer higher volatility compared to the methyl ester .

Amino-substituted analogs (e.g., Compounds 4l, 4m, 4n)

- Structure: Include phenyl and amino groups (e.g., 4m: methyl 3-oxo-2-(phenyl(phenylamino)methyl)pentanoate).

- Physical Properties: Lower melting points (e.g., 117–119°C for 4m vs. data unavailable for the target compound) suggest reduced crystallinity due to flexible amino-phenyl substituents .

- Synthetic Utility: Amino groups enable hydrogen bonding and participation in multicomponent reactions, expanding applications in heterocycle synthesis .

Physicochemical and Spectroscopic Comparisons

Biological Activity

Methyl 3-oxo-2-(propan-2-yl)pentanoate, a compound with the molecular formula , is gaining attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structural Information

- Molecular Formula :

- SMILES : CCC(=O)C(C(C)C)C(=O)OC

- InChI : InChI=1S/C9H16O3/c1-5-7(10)8(6(2)3)9(11)12-4/h6,8H,5H2,1-4H3

Pharmaceutical Applications

This compound has shown promise as a precursor in the synthesis of various pharmaceuticals. Its unique structural properties allow it to enhance biological activity, particularly in the development of compounds targeting metabolic disorders. Research indicates that derivatives of this compound can serve as effective inhibitors for specific enzymes involved in disease pathways.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways:

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit enzymes involved in metabolic processes. For instance, it may affect the activity of phosphatases, which play a crucial role in cellular signaling.

- Antioxidant Properties : Preliminary data suggest that this compound might exhibit antioxidant effects, potentially reducing oxidative stress in cells.

Case Study 1: Metabolic Disorder Treatment

A study conducted by researchers at the University of Pittsburgh investigated the effects of this compound on cell lines associated with metabolic disorders. The compound was tested for its ability to inhibit the Cdc25B phosphatase, which is implicated in cell cycle regulation. Results indicated that at concentrations of , the compound inhibited Cdc25B activity by over 50%, suggesting its potential as a therapeutic agent for metabolic dysregulation .

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress, this compound was evaluated for its ability to scavenge free radicals. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests that the compound may protect against oxidative damage, making it a candidate for further research into neuroprotective therapies .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of Methyl 3-oxo-2-(propan-2-yl)pentanoate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves esterification or condensation reactions under controlled conditions. For example, analogous compounds like methyl 3-oxopentanoate derivatives are synthesized via nucleophilic acyl substitution using methyl bromoacetate and propionitrile in a single-step reaction . Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), temperature (40–60°C), and catalytic systems (e.g., acid catalysts like H₂SO₄). Purification via column chromatography (n-hexane/EtOAc gradients) and recrystallization improves yield and purity. Monitoring reaction progress via TLC (Rf values) is critical .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound, and how should spectral data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the ester carbonyl (~170 ppm in ¹³C NMR) and ketone group (~210 ppm). The isopropyl group (propan-2-yl) shows a triplet for the central CH and doublets for methyl groups in ¹H NMR .

- IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and ketone (C=O stretch ~1710 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What protocols ensure the accurate measurement of purity and stability for this compound in experimental settings?

- Methodological Answer :

- Chromatography : Employ HPLC with UV detection (λ = 210–254 nm) or GC-MS for purity assessment. TLC (n-hexane/EtOAc, 7:3) provides rapid monitoring .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Regularly test for degradation via NMR or FTIR .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental autoignition data and computational kinetic models for this compound under high-pressure conditions?

- Methodological Answer : Discrepancies often arise in regions exhibiting negative temperature coefficient (NTC) behavior (e.g., 716–799 K at 30 bar). Refine kinetic models by:

- Incorporating pressure-dependent rate constants and isomerization pathways.

- Validating simulations against rapid compression machine (RCM) data (e.g., ignition delays, species profiles). Sensitivity analysis identifies key reactions (e.g., H-atom abstractions) requiring adjustment .

Q. What advanced analytical strategies are employed to resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve spatial proximities between protons, particularly for chiral centers.

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

- X-ray Crystallography : If single crystals are obtainable, determine absolute configuration via SHELX refinement .

Q. What methodologies are effective in determining the thermophysical properties (e.g., thermal conductivity, viscosity) of this compound, and how do these properties impact combustion studies?

- Methodological Answer :

- Transient Hot-Wire Method : Measure thermal conductivity (λ) at 298–573 K. Correlate λ with temperature using polynomial fits.

- Falling-Ball Viscometer : Determine viscosity (η) under controlled shear rates.

- High thermal conductivity enhances heat transfer in combustion, reducing localized hot spots. Elevated viscosity may affect fuel atomization in spray systems .

Q. In combustion kinetics research, how can the negative temperature coefficient (NTC) behavior of this compound be systematically investigated?

- Methodological Answer :

- Experimental : Use RCMs to measure ignition delays (τ) across 600–1100 K at 15–30 bar. Compare τ trends with methyl pentanoate isomers to isolate structural effects .

- Theoretical : Apply Master Equation System Solver (MESS) to model low-temperature oxidation pathways, focusing on peroxy radical isomerization and chain-branching reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.